1-Cyclooctylcyclopropan-1-amine
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Overview
Description
1-Cyclooctylcyclopropan-1-amine is an organic compound characterized by a cyclooctyl group attached to a cyclopropane ring, which is further bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclooctylcyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclooctyl bromide with cyclopropylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the reductive amination of cyclooctanone with cyclopropylamine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This method offers high yields and can be easily adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclooctylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated cyclopropane derivatives.
Scientific Research Applications
1-Cyclooctylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclooctylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the cyclopropane ring’s strained structure can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Cyclooctylamine: Similar structure but lacks the cyclopropane ring.
Cyclopropylamine: Contains the cyclopropane ring but lacks the cyclooctyl group.
Cyclooctylcyclopropane: Similar structure but lacks the amine group.
Uniqueness
1-Cyclooctylcyclopropan-1-amine is unique due to the presence of both the cyclooctyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H21N |
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Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-cyclooctylcyclopropan-1-amine |
InChI |
InChI=1S/C11H21N/c12-11(8-9-11)10-6-4-2-1-3-5-7-10/h10H,1-9,12H2 |
InChI Key |
NTDAZDRIFNHOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2(CC2)N |
Origin of Product |
United States |
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